molecular formula C19H18N2O3S B10957517 (2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B10957517
M. Wt: 354.4 g/mol
InChI Key: ROZVFRQGCBGNSX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. It features a propenamide backbone with a 3,4-dimethoxyphenyl group and a 6-methyl-1,3-benzothiazol-2-yl group. Compounds like this are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 6-Methyl-1,3-Benzothiazol-2-yl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of halogens or other electrophiles for electrophilic substitution, or strong bases for nucleophilic substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound might be studied for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties such as anti-inflammatory or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For instance, similar compounds have been investigated for their ability to interact with specific enzymes or receptors in the body.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-benzothiazol-2-yl)-2-propenamide
  • (E)-3-(3,4-Dimethoxyphenyl)-N-(6-methyl-1,3-benzoxazol-2-yl)-2-propenamide

Uniqueness

What sets (E)-3-(3,4-DIMETHOXYPHENYL)-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-PROPENAMIDE apart from similar compounds is the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the 6-methyl-1,3-benzothiazol-2-yl group, in particular, might confer unique properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C19H18N2O3S/c1-12-4-7-14-17(10-12)25-19(20-14)21-18(22)9-6-13-5-8-15(23-2)16(11-13)24-3/h4-11H,1-3H3,(H,20,21,22)/b9-6+

InChI Key

ROZVFRQGCBGNSX-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.